molecular formula C6H9F3OS B6305440 2-Methyl-2-(trifluoromethylthio)butan-3-one CAS No. 58928-20-4

2-Methyl-2-(trifluoromethylthio)butan-3-one

Cat. No.: B6305440
CAS No.: 58928-20-4
M. Wt: 186.20 g/mol
InChI Key: ZBZRXDUUJBXPEP-UHFFFAOYSA-N
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Description

2-Methyl-2-(trifluoromethylthio)butan-3-one is an organic compound with the molecular formula C6H9F3OS It is characterized by the presence of a trifluoromethylthio group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoromethylthio)butan-3-one typically involves the introduction of the trifluoromethylthio group into a suitable precursor. One common method is the reaction of 2-methyl-3-butanone with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethylthio)butan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(trifluoromethylthio)butan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethylthio groups.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethylthio)butan-3-one involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(trifluoromethylthio)propan-3-one
  • 2-Methyl-2-(trifluoromethylthio)pentan-3-one
  • 2-Methyl-2-(trifluoromethylthio)hexan-3-one

Uniqueness

2-Methyl-2-(trifluoromethylthio)butan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethylthio group enhances its stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-methyl-3-(trifluoromethylsulfanyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3OS/c1-4(10)5(2,3)11-6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZRXDUUJBXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

334 g of methyl isopropyl ketone in 1.2 liters of methylene chloride were initially introduced into a narrow stirred vessel equipped with a condenser. 220 g of trifluoromethane-sulphenyl chloride were introduced, at room temperature in the course of 4 hours, through an inlet tube extending to the bottom of the vessel. The reaction mixture was allowed to stand overnight. It was then distilled. 242 g (80.7% of theory) of crude 3-methyl-3-trifluoromethylthio-butan-2-one were obtained and purified by fractional distillation: boiling point: 60° C./50 mbar and refractive index nD20 =1.4030. ##STR12##
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220 g
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Synthesis routes and methods II

Procedure details

Using the method described in Example 3, 3-methyl-2-butanone was reacted with trifluoromethanesulfenyl chloride to provide a reaction product which was distilled. The product had a boiling point of 51° to 84°C/48 mm. Vapor phase chromatography of this distillate showed two products to be present in major quantities. Fractional distillation of this product provided 3-trifluoromethylthio-3-methyl-2-butanone, b.p. 68°C/54 mm Hg and 1-trifluoromethylthio-3-methyl-2-butanone, b.p. 84°C/54 mm Hg. The structures of these compounds were determined by spectral and elemental analyses.
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